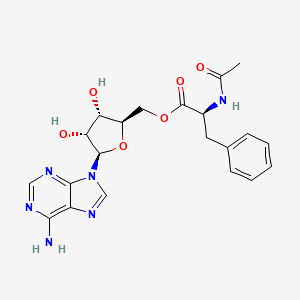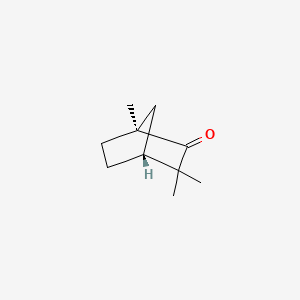![molecular formula C19H23NO4 B1227637 3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid](/img/structure/B1227637.png)
3-[5-(4-Methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[5-(4-methoxyphenyl)-1-(2-oxolanylmethyl)-2-pyrrolyl]propanoic acid is a member of pyrroles.
Aplicaciones Científicas De Investigación
Synthesis and Evaluation of Antioxidant, Anti-inflammatory, and Antiulcer Activity : A novel series of compounds similar to the queried chemical, including (2S)-2-({2-[1,4-dihydro-3,5-bis(methoxycarbonyl)-2,6-dimethyl-4-(2-nitrophenyl)pyridin-1-yl]-2-oxoethyl}amino)-3-(4-hydroxyphenyl) propanoic acid, have been synthesized and evaluated for their antioxidant, anti-inflammatory, and antiulcer activities. Some derivatives showed significant antioxidant action and efficacy against inflammation and ulceration (Subudhi & Sahoo, 2011).
Chemical Transformation Studies : Research involving the cycliacylation of 3-(2-methoxy- and 2,4-dimethoxyphenyl)propionic acids, closely related to the target compound, has been conducted, demonstrating the potential to form dimeric products and other chemical transformations (Zhang et al., 1993).
Analgesic Activity Evaluation : A study on substituted N‐pyrrolylcarboxylic acids, which are structurally similar to the queried compound, has been conducted to evaluate their analgesic activity. This research suggests potential applications in pain management (Bocheva et al., 2006).
Identification in Natural Products : New minor pyrrole alkaloids, structurally related to the compound , have been isolated from the fruits of Lycium chinense, indicating the presence of such compounds in natural products and their potential biological activities (Youn et al., 2016).
Hydrogel Modification for Medical Applications : In the context of materials science, derivatives of the compound have been used in modifying polyvinyl alcohol/acrylic acid hydrogels, suggesting applications in medical fields due to enhanced thermal stability and potential antibacterial and antifungal properties (Aly & El-Mohdy, 2015).
Alternative to Phenolation in Materials Science : The use of phloretic acid, a derivative of the compound, as an alternative to phenol for enhancing the reactivity of molecules in the formation of benzoxazine rings, demonstrates its application in materials science for creating sustainable products (Trejo-Machin et al., 2017).
Propiedades
Fórmula molecular |
C19H23NO4 |
|---|---|
Peso molecular |
329.4 g/mol |
Nombre IUPAC |
3-[5-(4-methoxyphenyl)-1-(oxolan-2-ylmethyl)pyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H23NO4/c1-23-16-8-4-14(5-9-16)18-10-6-15(7-11-19(21)22)20(18)13-17-3-2-12-24-17/h4-6,8-10,17H,2-3,7,11-13H2,1H3,(H,21,22) |
Clave InChI |
WUTHILHWWWFWPW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2CC3CCCO3)CCC(=O)O |
SMILES canónico |
COC1=CC=C(C=C1)C2=CC=C(N2CC3CCCO3)CCC(=O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-chloro-N-[2,2,2-trichloro-1-[[(4-methoxy-2-nitroanilino)-sulfanylidenemethyl]amino]ethyl]benzamide](/img/structure/B1227559.png)
![3-iodo-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B1227561.png)

![2-(3,5-dimethyl-4-nitro-1-pyrazolyl)-N-[(2-methyl-4-quinolinyl)methyl]acetamide](/img/structure/B1227563.png)
![1-[[(4-Ethoxyanilino)-sulfanylidenemethyl]amino]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B1227565.png)
![N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-(3-methyl-6-oxo-1-cyclohexa-2,4-dienylidene)-1,2-dihydropyrazole-3-carboxamide](/img/structure/B1227567.png)
![2-[2-(4-Chlorophenoxy)ethylthio]pyrimidine](/img/structure/B1227572.png)
![N-[2-(1-cyclohexenyl)ethyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B1227573.png)
![4-Chloro-3-[[2-(4-methyl-1-piperidinyl)-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1227574.png)
![2-hydroxy-4-[4-[(5Z)-5-[(Z)-2-methyl-3-phenylprop-2-enylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoic acid](/img/structure/B1227575.png)
![[3-[4-Morpholinyl(sulfanylidene)methyl]-1-indolyl]-thiophen-2-ylmethanone](/img/structure/B1227576.png)
![2-[[(5-Methyl-4-phenyl-1,2,4-triazol-3-yl)thio]methyl]-1,3-benzothiazole](/img/structure/B1227579.png)
